1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole
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Overview
Description
1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is a complex organic compound featuring a unique combination of functional groups, including a bromofuran, azetidine, and imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran derivative, followed by the formation of the azetidine ring, and finally, the introduction of the imidazole moiety. Key steps include:
Bromofuran Synthesis: The bromofuran derivative can be synthesized via bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azetidine Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Imidazole Introduction: The final step involves the coupling of the azetidine intermediate with an imidazole derivative, often facilitated by coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can result in various substituted furan derivatives.
Scientific Research Applications
1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the imidazole ring allows it to act as a proton donor or acceptor, facilitating interactions with biological macromolecules. The bromofuran and azetidine moieties may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-{[1-(5-chlorofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole
- 1-{[1-(5-methylfuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole
- 1-{[1-(5-nitrofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole
Comparison: Compared to its analogs, 1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing its interaction with biological targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its chlorinated, methylated, or nitrated counterparts.
Properties
Molecular Formula |
C12H12BrN3O2 |
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Molecular Weight |
310.15 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C12H12BrN3O2/c13-11-2-1-10(18-11)12(17)16-6-9(7-16)5-15-4-3-14-8-15/h1-4,8-9H,5-7H2 |
InChI Key |
IUZLWRUOYJJGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)CN3C=CN=C3 |
Origin of Product |
United States |
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